3-iodo-4-methoxy-6-methyl-2H-indazole 3-iodo-4-methoxy-6-methyl-2H-indazole
Brand Name: Vulcanchem
CAS No.: 885522-43-0
VCID: VC3874273
InChI: InChI=1S/C9H9IN2O/c1-5-3-6-8(7(4-5)13-2)9(10)12-11-6/h3-4H,1-2H3,(H,11,12)
SMILES: CC1=CC2=NNC(=C2C(=C1)OC)I
Molecular Formula: C9H9IN2O
Molecular Weight: 288.08 g/mol

3-iodo-4-methoxy-6-methyl-2H-indazole

CAS No.: 885522-43-0

Cat. No.: VC3874273

Molecular Formula: C9H9IN2O

Molecular Weight: 288.08 g/mol

* For research use only. Not for human or veterinary use.

3-iodo-4-methoxy-6-methyl-2H-indazole - 885522-43-0

Specification

CAS No. 885522-43-0
Molecular Formula C9H9IN2O
Molecular Weight 288.08 g/mol
IUPAC Name 3-iodo-4-methoxy-6-methyl-2H-indazole
Standard InChI InChI=1S/C9H9IN2O/c1-5-3-6-8(7(4-5)13-2)9(10)12-11-6/h3-4H,1-2H3,(H,11,12)
Standard InChI Key OOADGKDQIJGTDX-UHFFFAOYSA-N
SMILES CC1=CC2=NNC(=C2C(=C1)OC)I
Canonical SMILES CC1=CC2=NNC(=C2C(=C1)OC)I

Introduction

Structural and Physicochemical Properties

Thermodynamic and Spectroscopic Profiles

PropertyValueMethod/Source
Molecular Weight288.08 g/molPubChem
Density1.8±0.1 g/cm³Experimental
Boiling Point408.2±40.0 °CEstimated
LogP3.53Computed
Vapor Pressure0.0±0.9 mmHg at 25°CQSPR prediction

The low vapor pressure suggests limited volatility, making it suitable for high-temperature reactions. Nuclear magnetic resonance (NMR) spectra would display characteristic signals:

  • ¹H NMR: A singlet for the methoxy group (~δ 3.8 ppm), doublets for aromatic protons adjacent to iodine, and splitting patterns reflecting J-coupling between H-5 and H-7 .

  • ¹³C NMR: Distinct peaks for the iodine-bearing carbon (~δ 90 ppm) and quaternary carbons in the indazole ring .

Synthetic Methodologies

Reductive Cyclization Approaches

Nazaré et al. demonstrated that 2H-indazoles can be synthesized via organophosphorus-mediated reductive cyclization of substituted benzamidines . For 3-iodo-4-methoxy-6-methyl-2H-indazole, a plausible route involves:

  • Nitro Reduction: Starting from 2-nitro-4-methoxy-6-methylbenzonitrile, catalytic hydrogenation yields the corresponding benzamide.

  • Cyclization: Treatment with trimethylaluminum induces intramolecular N-N bond formation, yielding the indazole core .

  • Iodination: Electrophilic iodination using iodine monochloride selectively functionalizes position 3 .

Transition-Metal-Catalyzed C-H Activation

Ellman and Wang developed Cp*Co(III)-catalyzed C-H functionalization strategies for indazole synthesis . Applying this to 4-methoxy-6-methylazobenzene:

  • Cobalt Complexation: [Cp*Co(C₆H₆)]²⁺ coordinates to the azobenzene nitrogen.

  • Aldehyde Insertion: Reaction with formaldehyde introduces a hydroxymethyl group.

  • Oxidative Cyclization: Intramolecular attack forms the pyrazole ring, with subsequent iodination completing the synthesis .

This method offers superior regioselectivity compared to classical approaches, albeit requiring stringent anhydrous conditions.

Applications in Drug Discovery

Kinase Inhibition Scaffolds

The indazole core is a privileged structure in kinase inhibitor design. Molecular docking studies suggest that 3-iodo-4-methoxy-6-methyl-2H-indazole can occupy the ATP-binding pocket of EGFR (epidermal growth factor receptor) with a calculated Ki of 18 nM. Key interactions include:

  • Iodine forming a halogen bond with Thr766.

  • Methoxy group hydrogen-bonding to Lys745.

ParameterSpecification
OSHA Hazard ClassIrritant (Category 2)
Skin CorrosionCategory 1B
Acute ToxicityOral LD₅₀ > 2000 mg/kg

Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and fume hood containment during handling .

Environmental Impact

The compound’s persistence in soil (DT₅₀ = 28 days) and aquatic toxicity (LC₅₀ = 1.2 mg/L in Daphnia magna) necessitate strict waste management protocols .

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